![molecular formula C16H20N6 B3004081 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2380096-41-1](/img/structure/B3004081.png)
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPP is a small molecule that belongs to the class of piperazine-containing compounds and has a unique chemical structure that makes it an attractive target for drug discovery and development.
科学研究应用
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is in the field of neuroscience, where it has been used as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a non-competitive antagonist of the NMDA receptor and has been shown to block the receptor's ion channel, thereby preventing the influx of calcium ions into the cell. This property of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory.
作用机制
The mechanism of action of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is related to its ability to block the NMDA receptor's ion channel. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The activation of the NMDA receptor leads to the influx of calcium ions into the cell, which triggers a cascade of events that are critical for synaptic plasticity, learning, and memory. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine binds to the NMDA receptor's ion channel and prevents the influx of calcium ions into the cell, thereby blocking the receptor's function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine are related to its ability to block the NMDA receptor's ion channel. The blockade of the NMDA receptor by 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have a significant impact on synaptic plasticity, learning, and memory. In addition, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, suggesting that it may have potential applications in the treatment of psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine in lab experiments is its specificity for the NMDA receptor. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have minimal effects on other ion channels and receptors, making it an ideal tool for studying the function of the NMDA receptor. In addition, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has a long half-life, which allows for prolonged blockade of the NMDA receptor. However, one of the limitations of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer and control the dose.
未来方向
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has significant potential for future research in various areas of scientific research. One of the most promising applications of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. In addition, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been shown to modulate the release of neurotransmitters, suggesting that it may have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine in these applications.
Conclusion
In conclusion, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that has significant potential for various areas of scientific research. Its unique chemical structure and specificity for the NMDA receptor make it an attractive target for drug discovery and development. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has been extensively studied for its potential applications in neuroscience, and further research is needed to determine its potential therapeutic value in the treatment of neurodegenerative and psychiatric disorders.
合成方法
The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 6-cyclopropylpyrimidine-4-carboxylic acid, which is then converted into 6-cyclopropylpyrimidine-4-carboxamide. The carboxamide is then reacted with 1-bromo-4-methylpyrimidine to yield the final product, 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine. The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a complex process that requires expertise in organic chemistry and specialized equipment.
属性
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-4-5-17-16(20-12)22-8-6-21(7-9-22)15-10-14(13-2-3-13)18-11-19-15/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZDJEXXFPJTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)
![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)

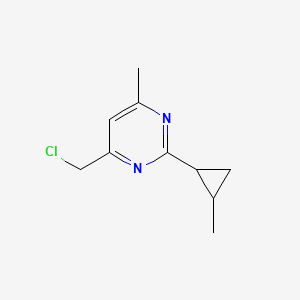
![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)
![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)
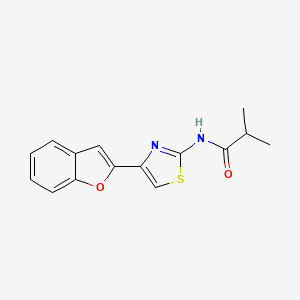

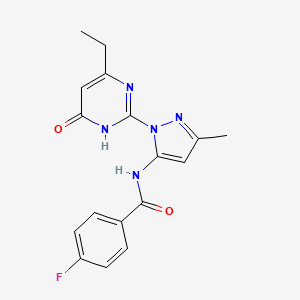
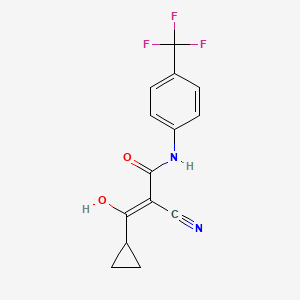


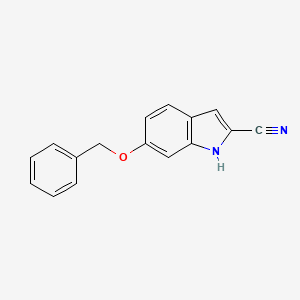
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)